molecular formula C8H6F2O B1603875 2-(3,4-Difluorophenyl)acetaldehyde CAS No. 109346-84-1

2-(3,4-Difluorophenyl)acetaldehyde

Cat. No. B1603875
Key on ui cas rn: 109346-84-1
M. Wt: 156.13 g/mol
InChI Key: PCHWWIIMNHDKDC-UHFFFAOYSA-N
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Patent
US06500503B2

Procedure details

Into a 1 liter three-necked flask equipped with a stirrer and a condenser, 46.70 g (274 mmol) of 1-methoxy-2-(3,4-difluorophenyl)ethane, 685 ml of acetone and 114 ml of 3M-hydrochloric acid were charged and the mixture was heated under reflux for 2 hrs. Acetone was distilled off, and water and ether were added. An organic layer and an aqueous layer were separated, the aqueous layer was extracted with ether, the extract combined with the organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate, and dried over anhydrous magnesium sulfate. The desiccating agent was filtered off, the solvent distilled off, the solution condensed and purified by vacuum distillation to obtain 33.29 g (78%, bp 98-100° C./16 Torr.).
Name
1-methoxy-2-(3,4-difluorophenyl)ethane
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
685 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([F:12])[CH:6]=1.Cl>CC(C)=O>[F:12][C:7]1[CH:6]=[C:5]([CH2:4][CH:3]=[O:2])[CH:10]=[CH:9][C:8]=1[F:11]

Inputs

Step One
Name
1-methoxy-2-(3,4-difluorophenyl)ethane
Quantity
46.7 g
Type
reactant
Smiles
COCCC1=CC(=C(C=C1)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
685 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 liter three-necked flask equipped with a stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hrs
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Acetone was distilled off
ADDITION
Type
ADDITION
Details
water and ether were added
CUSTOM
Type
CUSTOM
Details
An organic layer and an aqueous layer were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
WASH
Type
WASH
Details
was washed with a saturated aqueous solution of sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccating agent was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled off
CUSTOM
Type
CUSTOM
Details
the solution condensed
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation
CUSTOM
Type
CUSTOM
Details
to obtain 33.29 g (78%, bp 98-100° C./16 Torr.)

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1F)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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